1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one
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Overview
Description
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group
Preparation Methods
The synthesis of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the functionalization of preformed pyridine rings, which can be achieved through various chemical transformations .
Chemical Reactions Analysis
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Pyrrolidine derivatives: These compounds are used in drug discovery and have various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
918145-93-4 |
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Molecular Formula |
C19H17FN2O |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]pyridin-2-one |
InChI |
InChI=1S/C19H17FN2O/c20-17-9-7-16(8-10-17)18-11-6-15(14-21-18)4-3-13-22-12-2-1-5-19(22)23/h1-2,5-12,14H,3-4,13H2 |
InChI Key |
WWPPCIQZRXEOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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